Methyl beta-L-Fucopyranoside

概要

説明

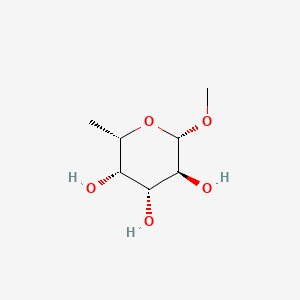

- メチル β-L-フコピラノシドは、メチル 6-デオキシ-β-L-ガラクトピラノシド としても知られており、有機化合物です。

- その化学式はC₇H₁₄O₅ であり、分子量は約178.18 g/mol です .

- 構造的には、O-グリコシル化合物 のクラスに属し、具体的には糖基がO-グリコシド結合によって結合したグリコシドです .

- この化合物は、さまざまな生物系に見られる単糖であるフコース の誘導体です。

準備方法

合成ルート: メチル β-L-フコピラノシドは、グリコシル化反応を含むさまざまな方法によって合成することができます。

反応条件: 特定の条件は選択された合成ルートによって異なりますが、一般的なグリコシル化反応には、グリコシルドナー、アクセプター、および触媒の使用が含まれます。

工業生産: 広く工業的に生産されているわけではありませんが、研究室では特定の用途のために調製されることがよくあります。

化学反応解析

反応性: メチル β-L-フコピラノシドは、 、 、およびを含むさまざまな反応を受けることができます。

一般的な試薬と条件:

主要な生成物: 生成物は特定の反応条件によって異なりますが、多くの場合、修飾されたフコシル誘導体が含まれます。

科学研究における用途

化学: メチル β-L-フコピラノシドは、より複雑な炭水化物を合成するための構成要素として役立ちます。

生物学: 細胞表面のグリコシル化と相互作用において役割を果たします。

医学: 研究者は、薬物送達システムにおける可能性やグリコシル化模倣薬としての可能性を探求しています。

産業: 産業用途は限られていますが、糖化学研究に貢献しています。

化学反応の分析

Reactivity: Methyl beta-L-fucopyranoside can undergo various reactions, including , , and .

Common Reagents and Conditions:

Major Products: The products depend on the specific reaction conditions but often involve modified fucosyl derivatives.

科学的研究の応用

Chemical Properties and Structure

Methyl beta-L-fucopyranoside is characterized by its molecular formula and consists of a fucose sugar moiety linked to a methyl group. The beta configuration of this compound is crucial for its biological interactions, influencing its binding affinity to various proteins, particularly lectins.

Scientific Research Applications

MβF serves multiple roles in scientific research, including:

- Enzyme Substrate : MβF acts as a substrate for enzymes involved in fucose metabolism, particularly fucosidases. Researchers utilize it to study enzyme kinetics and the functional roles of these enzymes in biological systems.

- Lectin Interactions : It functions as a ligand for fucose-specific lectins, which are proteins that bind carbohydrates. This property allows for investigations into lectin-carbohydrate interactions and their implications in cell signaling and adhesion processes .

- Bacterial Adhesion Studies : MβF is employed to explore bacterial adhesion mechanisms, particularly how certain bacteria recognize fucose on host cells. This application is vital for developing strategies to prevent bacterial infections.

- Therapeutic Development : Given its role in various biological processes, MβF has potential as a starting material for synthesizing novel therapeutic agents targeting fucose-related pathways in diseases.

Case Studies

-

Inhibition of Biofilm Formation :

A study investigated the binding affinity of MβF to the LecB lectin from Pseudomonas aeruginosa, a pathogen associated with cystic fibrosis. The results indicated that MβF could inhibit biofilm formation by competing with natural ligands, suggesting its potential as an anti-adhesive agent in treating chronic infections . -

Fucosidase Activity Assessment :

Researchers utilized MβF to quantify the activity of fucosidases in various cell lines. The fluorescence intensity resulting from the hydrolysis of MβF provided insights into enzyme kinetics and substrate specificity, demonstrating its utility in assessing therapeutic efficacy against lysosomal storage disorders like fucosidosis. -

Multivalent Glycocluster Development :

In another study, derivatives of MβF were synthesized to create multivalent glycoclusters aimed at enhancing binding affinity to specific lectins. These modifications improved the inhibitory potency against bacterial adhesion, highlighting the compound's versatility in drug design .

Data Table: Summary of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Kinetics | Used as a substrate for studying fucosidase activity | Fluorescence assays revealed specific activity patterns among different cell lines |

| Lectin Inhibition | Investigated as a ligand for fucose-binding lectins | Demonstrated significant inhibition of biofilm formation by Pseudomonas aeruginosa |

| Bacterial Adhesion | Explored for its role in bacterial adhesion mechanisms | Identified potential targets for preventing infections through competitive inhibition |

| Therapeutic Development | Studied as a precursor for novel therapeutic agents | Highlighted its role in targeting fucose-related pathways in disease models |

作用機序

標的: メチル β-L-フコピラノシドは、レクチンやグリコシルトランスフェラーゼなどのさまざまなタンパク質と相互作用します。

経路: 細胞シグナル伝達、免疫応答、細胞接着プロセスを調節します。

類似化合物の比較

類似化合物: α-L-フコピラノシドやβ-D-フコピラノシドなどの他のフコシル誘導体は、構造的類似性を共有しています。

類似化合物との比較

Similar Compounds: Other fucosyl derivatives, such as alpha-L-fucopyranoside and beta-D-fucopyranoside, share structural similarities.

Uniqueness: Methyl beta-L-fucopyranoside’s uniqueness lies in its specific stereochemistry and methoxy group placement.

生物活性

Methyl beta-L-fucopyranoside (MeFuc) is a fucosylated carbohydrate that has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a methyl group attached to the fucose sugar, and its ability to interact with various biological systems. This article explores the biological activity of MeFuc, including its enzymatic interactions, immunological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₄O₅ and a molecular weight of 174.18 g/mol. The compound exists in a fucopyranoside form, which is a six-membered ring structure typical of many sugars. Its structure allows it to participate in various biological processes, particularly in glycosylation reactions.

Enzymatic Activity

Research indicates that MeFuc can serve as a substrate for various glycosidases. For instance, studies have shown that enzymes such as α-fucosidase from human sources can cleave the anomeric methyl group from MeFuc, indicating its role as a substrate in enzymatic reactions. In high-throughput assays, MeFuc demonstrated moderate cleavage activity by the β-mannosidase enzyme from Pyrococcus furiosus, suggesting a secondary fucosidase activity due to structural similarities with other sugars like D-mannose .

Table 1: Enzymatic Activity of this compound

| Enzyme Type | Source | Activity Level |

|---|---|---|

| α-Fucosidase | Homo sapiens | Moderate |

| β-Mannosidase | Pyrococcus furiosus | Moderate |

| α-Mannosidase | Canavalia ensiformis | Low |

Immunological Properties

This compound exhibits significant antigenicity, particularly in studies involving human sera. Research has demonstrated that certain oligosaccharides containing MeFuc can elicit immune responses, making them potential candidates for vaccine development or immunotherapy. For example, trisaccharides containing MeFuc were shown to provoke a stronger antibody response in patients infected with Toxocara compared to non-methylated counterparts .

Antioxidant Activity

Recent studies have indicated that MeFuc may possess antioxidant properties. Compounds similar to MeFuc have been shown to scavenge free radicals and protect against oxidative stress, which is crucial for preventing cellular damage in various diseases . This suggests that MeFuc could have applications in health supplements aimed at enhancing antioxidant defenses.

Case Studies and Applications

- Vaccine Development : The antigenicity of MeFuc-containing oligosaccharides has led researchers to explore their use in vaccine formulations. By conjugating these sugars with proteins, it may be possible to enhance immune responses against specific pathogens.

- Therapeutic Uses : Due to its enzymatic interactions and potential antioxidant effects, MeFuc is being investigated for therapeutic applications in conditions related to oxidative stress and inflammation.

- Food Industry : The functional properties of MeFuc are also being explored in the food industry for potential uses as a prebiotic or functional ingredient that may enhance gut health.

特性

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-XUVCUMPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-98-7 | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL .BETA.-L-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Methyl beta-L-Fucopyranoside can act as an acceptor for endo-A transglycosylation, while Methyl alpha-L-fucopyranoside cannot. What is the significance of this difference in anomeric configuration?

A1: The research by Fan et al. [] demonstrates that endo-A exhibits strict specificity for the beta-anomeric configuration of L-fucose derivatives in its transglycosylation activity. [] This suggests that the enzyme's active site has structural requirements that only allow binding and subsequent reaction with the beta-anomer. The inability of the alpha-anomer to engage with the enzyme highlights the importance of stereochemistry in enzyme-substrate interactions. This specificity could be crucial for the enzyme's biological role and has implications for the design of potential inhibitors or for engineering endo-A variants with altered substrate specificity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。